molecular formula C27H41NO5S B1671543 Epothilone D CAS No. 189453-10-9

Epothilone D

Cat. No. B1671543
M. Wt: 491.7 g/mol
InChI Key: XOZIUKBZLSUILX-GIQCAXHBSA-N
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Description

Epothilone D is a small molecule that is currently under investigation . It is a type of epothilone, which are a class of potential cancer drugs . Like taxanes, they prevent cancer cells from dividing by interfering with tubulin . Epothilone D has shown potent cytotoxicity in a panel of human tumor cell lines, with similar potency to paclitaxel .


Synthesis Analysis

Epothilone D has been synthesized through a highly efficient combinatorial approach . The fragment E was synthesized in 11 total steps with 6 longest linear steps . A concise and highly convergent synthesis of epothilone D was investigated, relying on fragments of equal complexity that could be prepared in gram scale quantities .


Molecular Structure Analysis

The molecular formula of Epothilone D is C27H41NO5S . The structure of Epothilone D was determined using x-ray crystallography .


Chemical Reactions Analysis

Epothilone D has been synthesized via a Ni/Cr-mediated cross-coupling reaction . A Wittig reaction of the phosphorane from 35 with aldehyde 33, obtained from aldol condensation of ketone 27 with aldehyde 28, afforded 37 .


Physical And Chemical Properties Analysis

Epothilone D has a molecular weight of 491.7 g/mol . The molecular formula of Epothilone D is C27H41NO5S .

Scientific Research Applications

  • Inhibition of Neointimal Hyperplasia : Epothilone D has shown potential in inhibiting neointimal hyperplasia, which is the abnormal proliferation of cells within the arterial wall, often following angioplasty. It achieves this by arresting the cell cycle, particularly affecting the G1 checkpoint proteins, which are crucial for cell cycle progression (Kim et al., 2007).

  • Role in Epothilone Biosynthesis : Epothilone D is part of a hybrid natural product produced through the combined action of nonribosomal peptide synthetases and polyketide synthases. Studies have explored the minimal requirements at the N and C termini of EpoB, a key enzyme in its biosynthesis, for its elongation and production (Liu et al., 2004).

  • Fed-Batch, Semicontinuous, and Continuous Production Processes : Research has been conducted on developing efficient production processes for Epothilone D, including fed-batch, semicontinuous, and continuous systems. These methods aim to increase the yield and stabilize the product during microbial cultivation (Frykman et al., 2005).

  • owing to their potential as antitumor agents. These compounds, including epothilone D, have shown significant advantages in terms of potency and pharmacostability compared to their natural counterparts. The concise and scalable synthetic routes developed for these compounds are crucial for their potential clinical evaluation and use in cancer therapy (Rivkin et al., 2003).
  • Conformational Properties and Drug Modeling : Studies on Epothilone A, closely related to Epothilone D, have provided insights into the conformational properties of these compounds, which are crucial for their interaction with biological targets like tubulin. Understanding these properties is essential for drug design and development, especially in cancer therapeutics (Dolenc et al., 2019).

  • Synthesis of Epothilone Derivatives : Research has focused on the biotechnological production of epothilone derivatives, exploring the role of cytochrome P450 enzymes in the synthesis of these compounds. This includes the creation of new derivatives like 7-ketone epothilone D, which could be promising candidates for pharmacological tests and drug design (Kern et al., 2015).

  • Antiproliferative Effects in Glioma Cells : Epothilone D has been studied for its effects on glioma cells. It inhibits cell proliferation and significantly affects the tubulin cytoskeleton, suggesting its potential application in treating brain tumors (Dietzmann et al., 2003).

  • in Plant Cell Cycle and Microtubular Pattern**: Interestingly, epothilone D not only affects animal cells but also has a significant impact on plant cells. It influences the stability of plant microtubules, particularly during metaphase of the mitotic cycle. This effect leads to the formation of abnormal spindles and a random distribution of chromosomes, providing a unique perspective on its action in non-animal systems (Hause et al., 2005).
  • Degradation Pathway and Stability : Understanding the stability and degradation pathway of epothilone D is crucial for its development as a therapeutic agent. Studies have investigated its stability across different pH levels and proposed mechanisms for its degradation, which is essential for optimizing its formulation and storage conditions (Jumaa et al., 2004).

  • Development of Drug-Loaded Formulations : Research has been conducted on developing drug-loaded formulations of epothilone D, like IT-147, to improve its safety and efficacy in oncology applications. Such formulations aim to extend plasma circulation, accumulate in tumor environments, and potentially reduce dose-limiting toxicities (Carie et al., 2016).

Safety And Hazards

Epothilone D should be handled with care to avoid dust formation and breathing mist, gas or vapours . It should not be in contact with skin and eye, and personal protective equipment should be used .

Future Directions

Epothilones, including Epothilone D, have shown promise in clinical trials and future directions for the use of these agents in cancer therapy are being explored .

properties

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3/b16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZIUKBZLSUILX-GIQCAXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880053
Record name Epothilone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The principal mechanism of the epothilone class is inhibition of microtubule function. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing.
Record name Epothilone D
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Epothilone D

CAS RN

189453-10-9
Record name Epothilone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189453-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxyepothilone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189453109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epothilone D
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epothilone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOTHILONE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0358E0YUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,280
Citations
JD White, RG Carter, KF Sundermann… - Journal of the …, 2001 - ACS Publications
… epothilone D (4) and, after epoxidation, epothilone B (2). An alternative route to epothilone D … of 43 and 54 with epothilone B (2), epothilone D (4), and paclitaxel (7) showed that the …
Number of citations: 130 pubs.acs.org
S Nagano, H Li, H Shimizu, C Nishida, H Ogura… - Journal of Biological …, 2003 - ASBMB
… Here we present the crystal structures of the oxidized P450epoK in substrate-free, epothilone D-bound, and epothilone B-bound forms at 2.65-, 2.10-, and 1.93-Å resolution, …
Number of citations: 99 www.jbc.org
A Kolman - Current opinion in investigational drugs (London …, 2004 - europepmc.org
Kosan and Roche are developing the microtubule inhibitor epothilone D (KOS-862 and NSC-703147), an analog of epothilone B for the potential treatment of cancer. Phase II trials in …
Number of citations: 44 europepmc.org
P Parajuli, RP Pandey, N Koirala, YJ Yoon, BG Kim… - AMB Express, 2014 - Springer
Epothilones are extremely cytotoxic chemotherapeutic agents with epoxide, thiazole, and ketone groups that share equipotent kinetic similarity with taxol. The in vitro glycosylation …
Number of citations: 40 link.springer.com
J Lau, S Frykman, R Regentin, S Ou… - Biotechnology and …, 2002 - Wiley Online Library
… To foster the production of epothilone D, a deletion mutant of this recombinant strain was … an epothilone D to C ratio of 4 to 1. Although the resulting mutant did not produce epothilone D …
Number of citations: 111 onlinelibrary.wiley.com
H Cheng, G Huang - Current Drug Targets, 2018 - ingentaconnect.com
… Thirdly, epothilone D has a potential therapeutic effect on Alzheimer's disease. Therefore, epothilone is generally considered to be a very significant drug with potential clinical value [14]…
Number of citations: 8 www.ingentaconnect.com
D Schinzer, E Bourguet, S Ducki - Chemistry–A European …, 2004 - Wiley Online Library
The total synthesis of furano‐epothilone D by a convergent route is reported. The key fragments are available on a large scale to provide sufficient material for biological evaluation. The …
AM Haydl, B Breit - Chemistry–A European Journal, 2017 - Wiley Online Library
… whether this initial methodology would therefore allow a diastereoselective approach to macrocycles simply by substrate control in natural product synthesis, we targeted epothilone D (4…
JA Clark, JA Chuckowree, MS Dyer, TC Dickson… - Scientific Reports, 2020 - nature.com
… of epothilone D, a brain penetrant MSA, on both immature and relatively mature mouse cortical neurons in vitro. We show that epothilone D … lethal doses of epothilone D cause cellular …
Number of citations: 17 www.nature.com
J Ruschel, F Bradke - Experimental neurology, 2018 - Elsevier
… the efficacy of epothilone D, an … epothilone D after systemic administration, confirming the suitability of the drug for non-invasive CNS treatment. Systemic administration of epothilone D …
Number of citations: 62 www.sciencedirect.com

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